molecular formula C23H30N4O4S B11312359 1-{[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-4-carboxamide

1-{[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-4-carboxamide

Cat. No.: B11312359
M. Wt: 458.6 g/mol
InChI Key: FSPUMXHUCBUYCQ-UHFFFAOYSA-N
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Description

1-{[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a phthalazinone moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-{[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the phthalazinone moiety, followed by the introduction of the sulfonyl group and the piperidine ring. Common reagents used in these reactions include acids, bases, and various organic solvents. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfonyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group in the phthalazinone moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, with common reagents including halogens and nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar compounds to 1-{[2-Ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}piperidine-4-carboxamide include other sulfonyl-containing piperidine derivatives and phthalazinone-based compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C23H30N4O4S

Molecular Weight

458.6 g/mol

IUPAC Name

1-[2-ethyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H30N4O4S/c1-3-15-8-9-17(21-18-6-4-5-7-19(18)23(29)26(2)25-21)14-20(15)32(30,31)27-12-10-16(11-13-27)22(24)28/h8-9,14,16H,3-7,10-13H2,1-2H3,(H2,24,28)

InChI Key

FSPUMXHUCBUYCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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